Functional Switch to Delta Antagonism via N1-Benzimidazole Methylation
N1-methylation of the benzimidazole ring converts potent delta agonists into potent delta antagonists. The target compound (11) exhibits pure delta antagonist behavior in the mouse vas deferens (MVD) assay with a pA2 of 9.65 and no measurable agonist activity (MVD IC50 > 10,000 nM). In direct contrast, its non-methylated diastereomer analogue, H-Dmt-Tic-NH-(R)CH(CH2-COOH)-Bid (compound 12), is a delta agonist with MVD IC50 = 1.21 nM. Similarly, the non-methylated S-configured parent, UFP-512 (compound 4), acts as a potent delta agonist with MVD IC50 = 0.12 nM [1]. This N1-Me-driven functional switch from agonism to antagonism is consistently observed across the series and constitutes a binary, mechanistically discrete differentiation.
| Evidence Dimension | Delta opioid receptor functional activity in mouse vas deferens |
|---|---|
| Target Compound Data | MVD pA2 = 9.65; MVD IC50 > 10,000 nM (antagonist, no agonism detected) |
| Comparator Or Baseline | Compound 12 (R-isomer, no N1-Me): MVD IC50 = 1.21 nM (agonist); UFP-512 (compound 4, S-isomer, no N1-Me): MVD IC50 = 0.12 nM (agonist); Compound 10 (S-isomer, N1-Me): MVD pA2 = 9.90, MVD IC50 = 2886 nM (antagonist with residual weak partial agonism) |
| Quantified Difference | >8,000-fold reduction in agonist potency (target vs. compound 12); >80,000-fold reduction vs. UFP-512; N1-Me compounds are antagonists (pA2 ≈ 9.65–9.90) while non-methylated analogs are agonists (IC50 = 0.12–1.21 nM) |
| Conditions | Electrically stimulated mouse vas deferens (MVD) bioassay; pA2 determined against deltorphin II; IC50 from dose-response curves; n ≥ 4 tissue samples [1] |
Why This Matters
Procurement of a confirmed delta antagonist with no residual agonist activity (MVD IC50 > 10,000 nM) is essential for studies requiring pharmacological isolation of DOP receptor blockade, distinguishing this compound from UFP-512 and UFP-502 which are potent agonists.
- [1] Balboni G, Fiorini S, Baldisserotto A, Trapella C, Sasaki Y, Ambo A, Marczak ED, Lazarus LH, Salvadori S. Further studies on lead compounds containing the opioid pharmacophore Dmt-Tic. J Med Chem. 2008;51(16):5109-5117. doi:10.1021/jm800587e View Source
